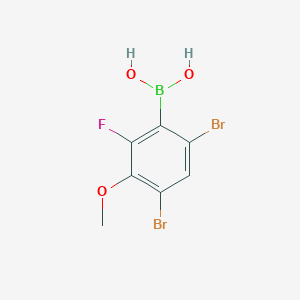

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid can be synthesized by several methods. One of the commonly used methods is the Suzuki coupling reaction between 2-fluoro-4,6-dibromo-3-methoxybenzene and trimethyl borate in the presence of a palladium catalyst.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key XMAPPCWXIAXOOR-UHFFFAOYSA-N. The SMILES representation is B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O.Chemical Reactions Analysis

This compound is commonly used in the field of organic chemistry as a reagent in the Suzuki coupling reaction to form carbon-carbon bonds. It has been used in the Suzuki–Miyaura coupling reaction and in the catalytic protodeboronation of pinacol boronic esters .- Molecular weight: 301.84 g/mol

- Appearance: Pale yellow to the white crystalline powder

- Melting point: 222-224°C

- Solubility: Soluble in water and ethanol

- Stability: The compound is stable under normal conditions

Scientific Research Applications

Fluorescence Quenching Mechanism Study

The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into their interactions with various quenchers, which is crucial for applications in biochemical sensors and molecular probes. The fluorescence quenching of similar boronic acids was explored using steady-state fluorescence measurements, revealing that a static quenching mechanism is active, suggesting potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Hybrid Nanomaterials Characterization

The immobilization of BINOL (a chiral 1,1′-bis-2-naphthol derivative) onto carbon nanotubes, where similar boronic acids were employed, showcases the use of boronic acids in the development of hybrid nanomaterials. This approach aids in the characterization and quantification of organic materials on the nanotube surface, which is pertinent in catalysis and material science research (Monteiro et al., 2015).

Proton Exchange Membranes in Fuel Cells

In fuel cell technology, boronic acids contribute to the synthesis of comb-shaped poly(arylene ether sulfone) copolymers with high proton conductivity. The modification of polymers with boronic acid derivatives enhances their suitability as polyelectrolyte membrane materials, vital for energy conversion applications (Kim, Robertson, & Guiver, 2008).

Novel Fluorophore Development

The synthesis of novel fluorophores, like 6-methoxy-4-quinolone, derived from boronic acid precursors, demonstrates their utility in biomedical analysis due to their strong fluorescence and stability across a wide pH range. This has implications for fluorescent labeling and detection in various biological contexts (Hirano et al., 2004).

Supramolecular Assemblies Design

The formation of supramolecular assemblies utilizing phenylboronic and methoxyphenylboronic acids showcases their role in creating complex structures through hydrogen bonding. Such assemblies have potential applications in molecular recognition, sensor development, and the creation of novel materials (Pedireddi & Seethalekshmi, 2004).

Mechanism of Action

Target of Action

The primary target of 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, results in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the reaction conditions .

Properties

IUPAC Name |

(4,6-dibromo-2-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBr2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPPCWXIAXOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBr2FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)

![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)

![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/no-structure.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)